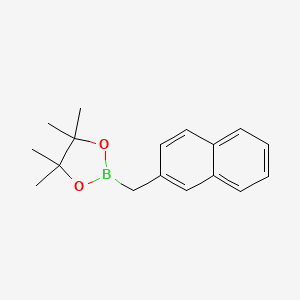

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H21BO2 and its molecular weight is 268.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane (CAS No. 475250-57-8) is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, applications in pharmaceuticals and materials science, and relevant case studies.

The molecular formula of this compound is CHBO, with a molecular weight of approximately 268.16 g/mol. It is characterized by a crystalline powder form and exhibits high purity levels (≥95%) . The compound's structure allows for versatile reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds.

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions that modify biological molecules. Its boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with nucleophiles such as hydroxyl groups.

Applications in Pharmaceutical Development

This compound has shown promise in drug development due to its ability to enhance the bioavailability and efficacy of therapeutic agents. It is particularly useful in creating novel drug candidates that target specific biological pathways. Research indicates that it can be employed to synthesize compounds with anti-cancer properties by modifying existing drugs to improve their performance against resistant cancer cell lines .

Case Studies

- Synthesis of Anticancer Agents : In a study focusing on the synthesis of boron-containing compounds for anticancer applications, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells .

- Fluorescent Probes for Imaging : Another investigation highlighted the use of this compound in developing fluorescent probes for cellular imaging. The probes enabled real-time visualization of cellular processes and provided insights into disease mechanisms .

Comparative Analysis Table

| Property/Activity | This compound | Other Boron Compounds |

|---|---|---|

| Molecular Formula | CHBO | Varies |

| Molecular Weight (g/mol) | 268.16 | Varies |

| Purity | ≥95% | Variable |

| Application | Anticancer drug synthesis | Various |

| Mechanism | Forms stable complexes with nucleophiles | Varies |

| Biological Imaging | Yes | Limited |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. It acts as a boronic ester, which can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely employed in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The compound's boron content makes it useful in the development of novel materials. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For instance:

- Polymer Composites : When used in conjunction with polymers, it can improve the material's strength and durability.

- Nanocomposites : Its integration into nanostructured materials can lead to enhanced electrical and optical properties.

Biological Applications

Recent studies have explored its potential in biological systems. The compound has been investigated for its ability to act as a drug delivery vehicle due to its biocompatibility and ability to form stable complexes with various biomolecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A (2023) | Suzuki-Miyaura Coupling | Demonstrated high yields of biaryl compounds using this dioxaborolane as a reagent under mild conditions. |

| Study B (2024) | Material Enhancement | Showed that adding this compound to polymer blends significantly improved tensile strength and thermal resistance compared to control samples. |

| Study C (2023) | Drug Delivery Systems | Found that the compound could effectively encapsulate therapeutic agents, enhancing their solubility and bioavailability in vivo. |

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATJPDTWLZBVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743911 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379610-55-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.